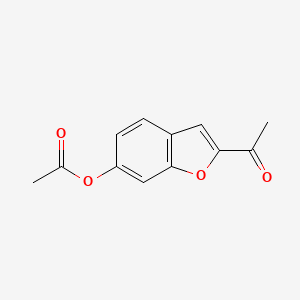
2-Acetyl-1-benzofuran-6-yl acetate
Cat. No. B8340849
M. Wt: 218.20 g/mol
InChI Key: VQRPJLBCECQFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08710038B2
Procedure details


To a'solution of acetic acid 4-Formyl-3-hydroxyphenyl acetate (1.74 g, 9.67 mmol) in acetonitrile (10 mL) was added solid anhydrous potassium carbonate (1.33 g, 9.67 mmol) and stirred for 30 min at room temperature prior to the slow addition of chloroacetone (0.98 g, 9.67 mmol) via a syringe. A reflux condenser was attached and the reaction was heated to reflux overnight, then cooled to room temperature and diluted with ethyl acetate (350 mL). The organic layer was washed with 2.0 N aqueous HCl (100 mL), saturated aqueous sodium chloride (60 mL), dried over magnesium sulfate, filtered, and concentrated to afford crude product. Purification on silica (9:1 to 7:3, hexanes/ethyl, acetate) afforded the desired product together with the product without the acetate group. The total weight of the mixture obtained was 0.4421 g. This mixture was taken to the next step without further purification.
Name
acetic acid 4-Formyl-3-hydroxyphenyl acetate
Quantity
1.74 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][C:4]=1O)=O.[C:14]([OH:17])(=[O:16])[CH3:15].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:25][C:26](=[O:28])C>C(#N)C.C(OCC)(=O)C>[C:14]([O:17][C:3]1[CH:4]=[CH:5][C:6]2[CH:9]=[C:10]([C:26](=[O:28])[CH3:25])[O:12][C:7]=2[CH:8]=1)(=[O:16])[CH3:15] |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
acetic acid 4-Formyl-3-hydroxyphenyl acetate
|
|
Quantity
|
1.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(C=C(C=C1)CC(=O)O)O.C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.98 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reflux condenser was attached
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 2.0 N aqueous HCl (100 mL), saturated aqueous sodium chloride (60 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification on silica (9:1 to 7:3, hexanes/ethyl, acetate)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC2=C(C=C(O2)C(C)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
